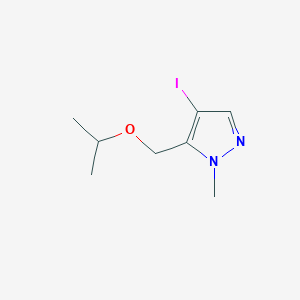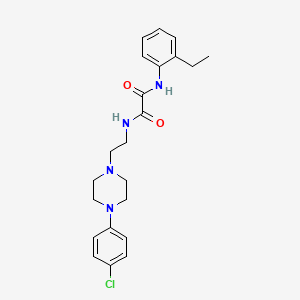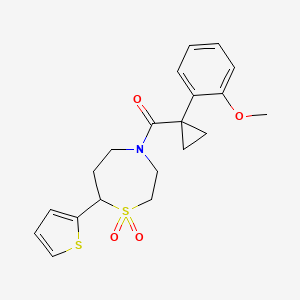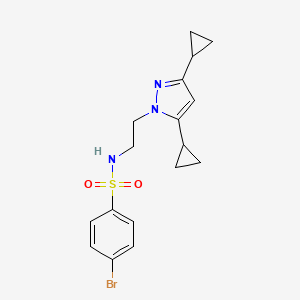
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields such as drug discovery, biochemistry, and pharmacology.
科学研究应用
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as a kinase inhibitor, which is a type of enzyme that plays a crucial role in various cellular processes. The compound has also been investigated for its potential as a fluorescent probe, which can be used to visualize specific cellular structures or molecules. Additionally, it has been studied for its potential as a modulator of GABA receptors, which are involved in the regulation of neuronal activity.
作用机制
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole varies depending on its application. As a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity and ultimately inhibiting the cellular process it is involved in. As a fluorescent probe, the compound interacts with specific molecules or structures, causing them to emit light that can be detected and visualized. As a modulator of GABA receptors, the compound binds to the receptor and alters its activity, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole depend on its specific application. As a kinase inhibitor, the compound can affect various cellular processes, including cell growth, proliferation, and differentiation. As a fluorescent probe, the compound can be used to visualize specific cellular structures or molecules, providing valuable information about their localization and function. As a modulator of GABA receptors, the compound can affect neuronal activity, leading to changes in behavior and cognition.
实验室实验的优点和局限性
The advantages of using 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments include its high purity, good yield, and versatility in various applications. The compound has been synthesized and optimized for various applications, making it a reliable and effective tool for scientific research. However, there are also limitations to using the compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it properly.
未来方向
There are many future directions for the use of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of more specific and potent kinase inhibitors based on the structure of the compound. Another direction is the exploration of its potential as a modulator of other cellular processes or receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various fields of study.
合成方法
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropyl chloroformate, followed by the addition of sodium iodide and isopropyl alcohol. The reaction produces the desired compound in good yield and purity. This synthesis method has been reported in several scientific publications and has been optimized for various applications.
属性
IUPAC Name |
4-iodo-1-methyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQYSYAVKTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)
![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)
![3-cyclopentyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2535994.png)
![6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2535995.png)


![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)



![2-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B2536006.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)
![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)